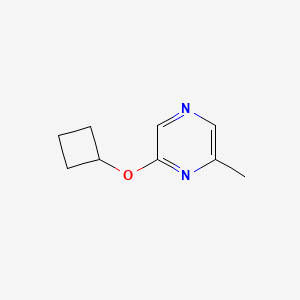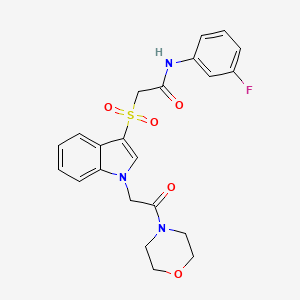![molecular formula C16H16F3N3 B2493360 1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 385404-01-3](/img/structure/B2493360.png)
1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C16H16F3N3 and its molecular weight is 307.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylpiperazine Derivatives in Pharmacology
Arylpiperazine derivatives have been extensively studied for their pharmacological applications, especially in the treatment of depression, psychosis, anxiety, and other conditions. These compounds undergo extensive metabolic processes, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites exhibit a variety of effects, primarily related to serotonin receptor interactions, although their affinity for other neurotransmitter receptors has also been noted. The pharmacological actions of these derivatives are influenced by their ability to distribute extensively in tissues, including the brain, which is a key target for their therapeutic effects (Caccia, 2007).
Piperazine Derivatives in Therapeutic Applications
Piperazine, a six-membered nitrogen-containing heterocycle, is found in a wide range of drugs with diverse therapeutic uses. Modifications in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. Research and patent literature have described various molecular designs incorporating the piperazine entity, showcasing its flexibility as a building block for drug discovery. These derivatives have been investigated for their CNS, anticancer, cardio-protective, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine activities. This broad spectrum of activity highlights the potential of piperazine derivatives in the development of new therapeutic agents (Rathi et al., 2016).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have been recognized for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds serve as a vital building block in the design of potent anti-TB molecules, with studies focusing on their structure-activity relationship (SAR) to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Properties
IUPAC Name |
1-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3/c17-16(18,19)13-6-7-15(20-12-13)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKBJYVSPPXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2493278.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-fluorobenzene-1-sulfonamide](/img/structure/B2493279.png)
![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)
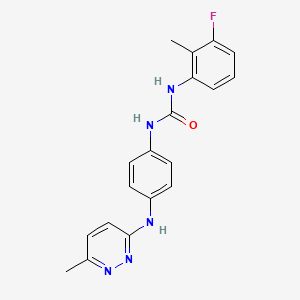
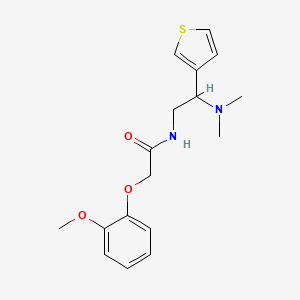
![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)
![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2493284.png)
![(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B2493285.png)
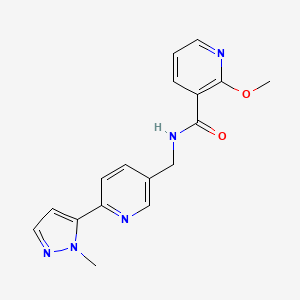
![1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea](/img/structure/B2493287.png)
![1,3,7-trimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)
![5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2493292.png)
